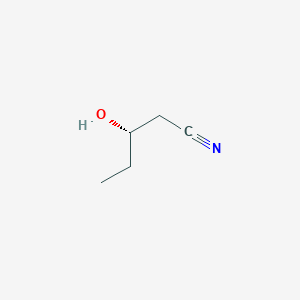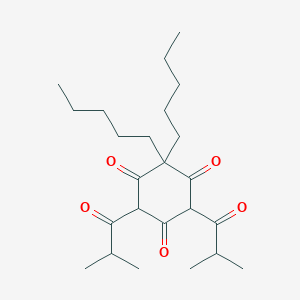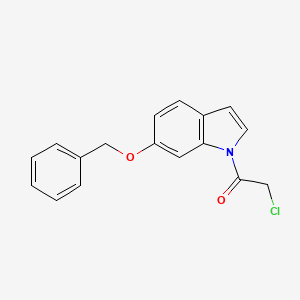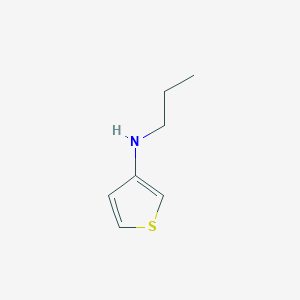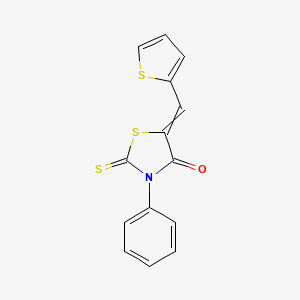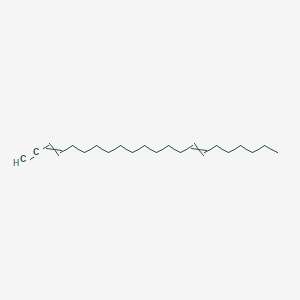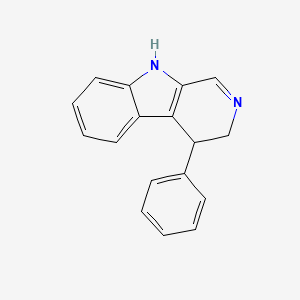
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate is an organophosphorus compound known for its unique chemical properties and applications. It is a phosphonate ester, which means it contains a phosphonate group bonded to an organic moiety. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) (4-methylphenyl)phosphonate typically involves the esterification of phosphonic acid with 2-ethylhexanol and 4-methylphenol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly, a catalyst such as sulfuric acid is used to speed up the reaction. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonate esters.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized as a plasticizer in polymer production and as a flame retardant in materials science.
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexyl) (4-methylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, making it useful in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phosphate: Another organophosphorus compound with similar ester groups but different applications.
Bis(2-ethylhexyl) hydrogen phosphate: Known for its use as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate: Used as a solvent and plasticizer in various industrial applications.
Uniqueness
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
191470-01-6 |
|---|---|
Fórmula molecular |
C23H41O3P |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-[bis(2-ethylhexoxy)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C23H41O3P/c1-6-10-12-21(8-3)18-25-27(24,23-16-14-20(5)15-17-23)26-19-22(9-4)13-11-7-2/h14-17,21-22H,6-13,18-19H2,1-5H3 |
Clave InChI |
GJWYASJGAKYLCK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(C1=CC=C(C=C1)C)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
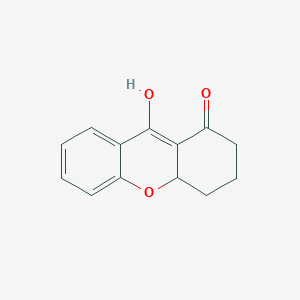
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
